molecular formula C9H8N2 B076468 Benzodiazepine CAS No. 12794-10-4

Benzodiazepine

Cat. No. B076468
CAS RN: 12794-10-4
M. Wt: 144.17 g/mol
InChI Key: SVUOLADPCWQTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodiazepines are a class of medications that work in the central nervous system and are used for a variety of medical conditions, such as anxiety, seizures, and for alcohol withdrawal . They work by blocking excessive activity of nerves in the brain and other areas in the central nervous system . They are also known for their depressant effect on the central nervous system .


Synthesis Analysis

The synthesis of benzodiazepines generally involves a condensation reaction between o-phenylenediamines (OPDA) and ketones in the presence of a catalytic amount of H-MCM-22 using acetonitrile as solvent at room temperature . The reaction is highly selective and is completed within 1–3 hours .


Molecular Structure Analysis

Benzodiazepines have a chemical structure based on a core formed by the fusion of benzene and diazepine rings . Most of the pharmacologically active benzodiazepines are 5-aryl or pyridinyl substituted on the benzo [1,4] diazepine core .


Chemical Reactions Analysis

Benzodiazepines are generally synthesized by the condensation of o-phenylenediamine (OPDA) with a,b-unsaturated carbonyl compounds, b-haloketones, or with ketones . Different reagents such as BF3-etherate, polyphosphoric acid, NaBH4, MgO/POCl3, Yb (OTf)3, Ga (OTf)3, lead nitrate, L-proline, acetic acid under microwave conditions, molecular iodine, and ionic liquids have also been used for the synthesis of benzodiazepines .

Scientific Research Applications

  • Synthetic and Biological Importance : Benzodiazepines, known for their sedative, hypnotic, anxiolytic, and anticonvulsant activities, have been studied for their synthetic methods and biological evaluation. New perspectives in their synthesis have been explored, highlighting the potential for more effective derivatives (de Morais et al., 2022).

  • Benzodiazepines and Breast Cancer Risk : A study investigated the association between long-term use of Benzodiazepines and breast cancer risk. The research combined epidemiological and bioinformatics approaches, finding increased risk associated with some benzodiazepines but not others (Iqbal et al., 2017).

  • Addictive Properties : Research has examined the cellular and molecular basis of the addictive properties of benzodiazepines. These drugs, acting through specific GABA(A) receptor subtypes, activate dopamine neurons in the midbrain, potentially affecting the reward system (Tan et al., 2011).

  • Peripheral Benzodiazepine Receptor : The peripheral benzodiazepine receptor (PBR) differs from central benzodiazepine receptors and has unique clinical implications, especially regarding its potential role in various physiological and pathological conditions (Gavish et al., 1999).

  • Mortality Risk : A study investigated the impact of benzodiazepine use on short-term mortality, finding a significant but moderate increase in all-cause mortality related to their use (Palmaro et al., 2015).

  • Cognitive Effects : Long-term benzodiazepine use has been found to significantly impair cognitive functioning across various domains. This finding suggests the need for cautious prescription and monitoring of these drugs (Barker et al., 2004).

  • Increased Mortality from Pneumonia : Benzodiazepines at anxiolytic doses can increase susceptibility to infection and mortality in pneumonia, indicating the need for careful consideration of their immune side-effects (Sanders et al., 2013).

  • Benzodiazepine Use and Dementia : There is evidence suggesting a significant association between benzodiazepine use and an increased risk of dementia in the elderly population (Islam et al., 2016).

Safety And Hazards

Benzodiazepines have the potential for abuse, addiction, and diversion . When combined with other sedatives, opiates, or alcohol, they can cause serious side effects such as profound sedation, respiratory depression, coma, and death . Long-term use can lead to cognitive decline, motor vehicle crashes, and hip fractures .

Future Directions

There is a gap in knowledge in understanding the cellular and molecular mechanisms behind benzodiazepine-induced amnesia . Understanding these mechanisms will allow for the development of alternative treatments and potentially allow benzodiazepines to be used as a novel tool to study Alzheimer’s disease . There is also a need for further exploration into alternative methods of treating benzodiazepine withdrawal .

properties

IUPAC Name

1H-1,2-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUOLADPCWQTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155730
Record name 1,2-Benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzodiazepine

CAS RN

12794-10-4, 264-60-8
Record name 1,2-Benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012794104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2-Benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000264608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzodiazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12537
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2-BENZODIAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0Q7802G2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In the manner [1,4]benzodiazepin. in Example 27, 2'-chloro-5-nitro2-[3-[(dimethylamino)methyl]-5-(phthalimidomethyl)-4H-1,2,4triazol-4-yl]benzophenone is heated in ethanol with hydrazine hydrate to give 8-nitro-1-[(dimethylamino)methyl] -6-(o-chlorophenyl)-4H-s-triazolo[4,3-a]1,4]benzodiazepin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2'-chloro-5-nitro2-[3-[(dimethylamino)methyl]-5-(phthalimidomethyl)-4H-1,2,4triazol-4-yl]benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedures shown in the scheme below. Compound 5-chloroisatoic anhydride (A) was reacted with (R)-2-chlorophenylalanine to provide benzodiazepine-dione B based on procedures described in, for instance, Example 2. Reaction of benzodiazepine-dione B with para-methoxybenzyl chloride in the presence of base, according to procedures described in, for instance, Example 3, provided PMB-protected benzodiazepine-dione C. Conversion of benzodiazepine-dione C to imidoyl chloride D was accomplished using phosphorous oxychloride, based on procedures described in, for instance, Example 4. The substituted phenyl group was installed using Suzuki coupling, based on procedures described in, for instance, Example 7, to provide benzodiazepine E. The PMB protecting group was removed by reacting benzodiazepine E with AlCl3, based on procedures described in, for instance, Example 8, to provide benzodiazepine F. Methyl phenyl ether F was converted to phenol G using boron tribromide, based on procedures described in, for instance, Example 16.
Name
benzodiazepine-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
imidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedures shown in the scheme below. Compound 5-chloroisatoic anhydride (A) was reacted with (R)-2-chlorophenylalanine to provide benzodiazepine-dione B based on procedures described in, for instance, Example 2. Reaction of benzodiazepine-dione B with para-methoxybenzyl chloride in the presence of base, according to procedures described in, for instance, Example 3, provided PMB-protected benzodiazepine-dione C. Conversion of benzodiazepine-dione C to imidoyl chloride D was accomplished using phosphorous oxychloride, based on procedures described in, for instance, Example 4. The benzimidazolone substituent was installed using Suzuki coupling, based on procedures described in, for instance, Example 7, to provide benzodiazepine E. Removal of the PMB protecting group was accomplished by reacting benzodiazepine E with AlCl3, based on procedures described in, for instance, Example 8, to provide benzodiazepine F.
Name
benzodiazepine-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
imidoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In the manner given in Example 2, a solution of hydrazine hydrate in ethanol is reacted at 65° C. with 8-trifluoromethyl-6-(o-chlorophenyl)-1-[(phthalimidooxy)methyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine to give 1-[(aminooxy)methyl]-8-trifluoromethyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a]1,4]benzodiazepine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-trifluoromethyl-6-(o-chlorophenyl)-1-[(phthalimidooxy)methyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

In the manner given in Example 2, potassium iodide and 8-nitro-1-(chloromethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine in tetrahydrofuran are treated with methylcyclopropylamine to give 8-nitro-1-[(cyclopropylmethylamino)methyl]-6-(o-chlorophenyl)-4H-s-triazolo[4,3-]1,4]benzodiazepine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-nitro-1-(chloromethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzodiazepine
Reactant of Route 2
Benzodiazepine
Reactant of Route 3
Benzodiazepine
Reactant of Route 4
Benzodiazepine
Reactant of Route 5
Benzodiazepine
Reactant of Route 6
Benzodiazepine

Citations

For This Compound
494,000
Citations
H Möhler, JM Fritschy, U Rudolph - Journal of Pharmacology and …, 2002 - ASPET
Classical benzodiazepine drugs are in wide clinical use as anxiolytics, hypnotics, anticonvulsants, and muscle relaxants. They act by enhancing the γ-aminobutyric acid A (GABA A ) …
Number of citations: 854 jpet.aspetjournals.org
LH Sternbach - Journal of medicinal chemistry, 1979 - ACS Publications
Before starting with my lecture proper, I would liketo express my deep felt thanks to the Medicinal Chemistry Division of the American Chemical Society for choosing me to receive this …
Number of citations: 590 pubs.acs.org
H Petursson, MH Lader - British Journal of Addiction, 1981 - Wiley Online Library
… existence of an endogenous benzodiazepine - substance has … from long-term benzodiazepine administration, consists of … Preliminary studies suggest that changes in benzodiazepine …
Number of citations: 222 onlinelibrary.wiley.com
M Olfson, M King, M Schoenbaum - JAMA psychiatry, 2015 - jamanetwork.com
… The proportion of benzodiazepine use that was long term … the proportion that received a benzodiazepine prescription from a … benzodiazepine involved long-acting benzodiazepine use. …
Number of citations: 802 jamanetwork.com
JH Woods, G Winger - Psychopharmacology, 1995 - Springer
This article deals with some of the recent evidence bearing on the issues of the liability of benzodiazepines to lead to abuse, dependence, and adverse behavioral effects. Reviews of …
Number of citations: 234 link.springer.com
M Lader, S Morton - British journal of addiction, 1991 - Wiley Online Library
Benzodiazepines present problems related to both unwanted and withdrawal effects. Dosage adjustments usually obviate unwanted effects except for paradoxical reactions such as …
Number of citations: 165 onlinelibrary.wiley.com
JG Richards, H Möhler - Neuropharmacology, 1984 - Elsevier
… advance, which was the identification by the radioligand technique of benzodiazepine … are highly specific for benzodiazepine agonists or antagonists and several non-benzodiazepine …
Number of citations: 298 www.sciencedirect.com
RT Owen, P Tyrer - Drugs, 1983 - Springer
… ; and (d) a short acting benzodiazepine has been taken. The withdrawal syndrome is … benzodiazepine concentrations; this may be associated with altered sensitivity of benzodiazepine …
Number of citations: 386 link.springer.com
H Ashton - British Medical Journal (Clinical Research Ed.), 1984 - ncbi.nlm.nih.gov
… had arisen either during benzodiazepine treatment or during … was present before and during benzodiazepine treatment, and … characteristic of the benzodiazepine withdrawal syndrome. …
Number of citations: 413 www.ncbi.nlm.nih.gov
M Lader - Journal of substance abuse treatment, 1991 - Elsevier
The benzodiazepines were developed in the 1950s, some introduced in the 1960s, and many more since then. Pharmacologically, they are sedative/hypnotics akin to alcohol, chloral, …
Number of citations: 162 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.